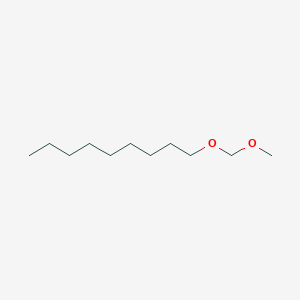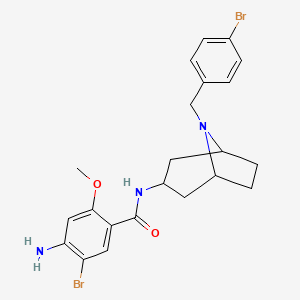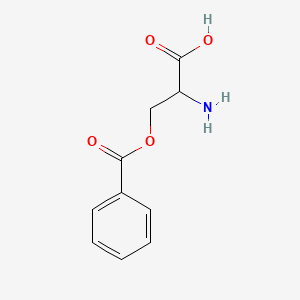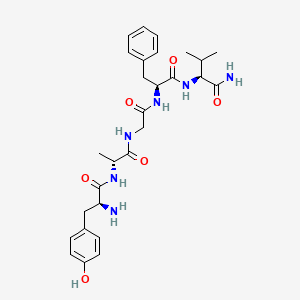
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety. The presence of hydroxyl, fluoro, and methyl groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene core, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of functional groups like hydroxyl and fluoro enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-10,11-diol
- Benz(a)anthracene-4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
- Benz(a)anthracene-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
80782-85-0 |
|---|---|
Formule moléculaire |
C20H17FO3 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(10S,11S)-4-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-12-3-2-4-16(21)11(12)5-6-13(18)15(9-22)14-7-8-17(23)20(24)19(10)14/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
Clé InChI |
AHTSKVYCPCCQJQ-FXAWDEMLSA-N |
SMILES isomérique |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C(=CC=C3)F |
SMILES canonique |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


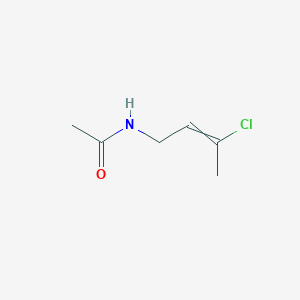

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
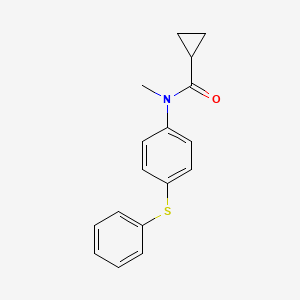


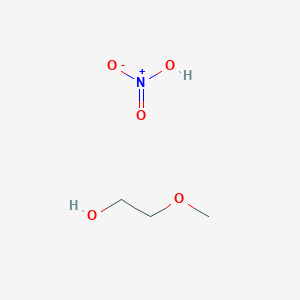
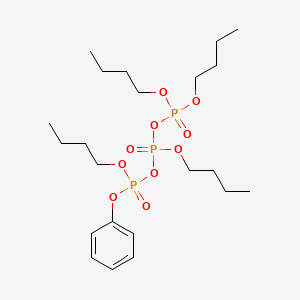
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
